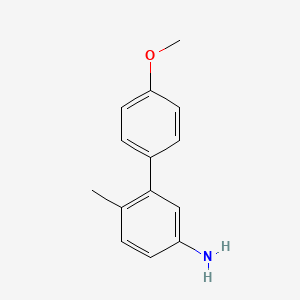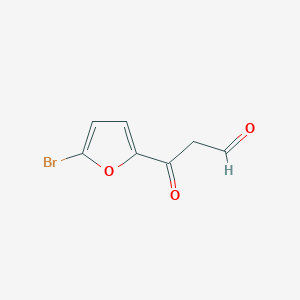
3-(5-Bromofuran-2-YL)-3-oxopropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Bromofuran-2-YL)-3-oxopropanal is an organic compound that features a brominated furan ring attached to a propanal group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromofuran-2-YL)-3-oxopropanal typically involves the bromination of furan derivatives followed by the introduction of the oxopropanal group. One common method involves the bromination of furan using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromofuran is then subjected to formylation reactions to introduce the oxopropanal group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and formylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Bromofuran-2-YL)-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxopropanal group to alcohols or other reduced forms.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted furans depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(5-Bromofuran-2-YL)-3-oxopropanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of advanced materials and as a building block in polymer chemistry.
Mecanismo De Acción
The mechanism of action of 3-(5-Bromofuran-2-YL)-3-oxopropanal involves its interaction with various molecular targets. The bromine atom and the oxopropanal group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(5-Bromofuran-2-YL)-3-oxopropanenitrile: Similar structure but with a nitrile group instead of an aldehyde.
2-(5-Bromofuran-2-YL)-3-oxopropanoic acid: Contains a carboxylic acid group instead of an aldehyde.
5-Bromofuran-2-carboxaldehyde: Lacks the oxopropanal group, having only the brominated furan ring and an aldehyde group.
Uniqueness
3-(5-Bromofuran-2-YL)-3-oxopropanal is unique due to the presence of both a brominated furan ring and an oxopropanal group
Propiedades
Fórmula molecular |
C7H5BrO3 |
|---|---|
Peso molecular |
217.02 g/mol |
Nombre IUPAC |
3-(5-bromofuran-2-yl)-3-oxopropanal |
InChI |
InChI=1S/C7H5BrO3/c8-7-2-1-6(11-7)5(10)3-4-9/h1-2,4H,3H2 |
Clave InChI |
ZSSZBHXLVCGYRW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)Br)C(=O)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13087950.png)
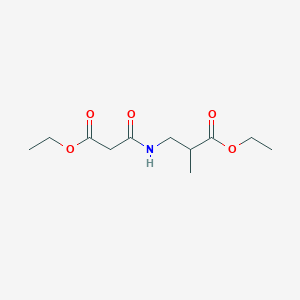





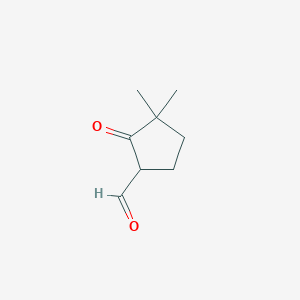

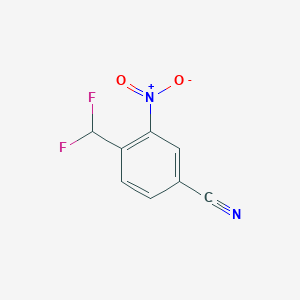
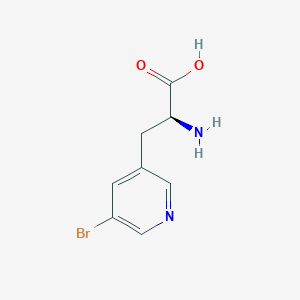
![3-Bromobenzo[d]isoxazol-4-ol](/img/structure/B13088055.png)
